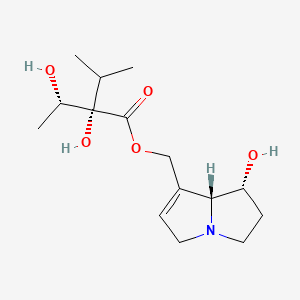
Lycopsamine
Vue d'ensemble
Description
Lycopsamine is a member of pyrrolizines . It is a natural product found in Eupatorium japonicum, Mertensia bakeri, and other organisms . It has been reported to have significant bioactivity .
Synthesis Analysis
Pyrrolizidine alkaloids, including this compound, are natural secondary metabolites that are mainly produced in plants, bacteria, and fungi as a part of an organism’s defense machinery . The latest advances in the extraction and analysis of this class of alkaloids are summarized in a review, with special emphasis on chromatographic-based analysis and determinations in food .
Molecular Structure Analysis
The molecular formula of this compound is C15H25NO5 . The IUPAC name is [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate . The molecular weight is 299.36 g/mol .
Chemical Reactions Analysis
This compound has been found to exhibit protective effects in spinal cord injury (SCI) rats by suppressing cell death . The this compound-induced reduction in apoptosis was allied with downregulation of calpain, cleaved caspase 3 and 9, and Bax .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H25NO5), molecular weight (299.36 g/mol), and IUPAC name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate .
Applications De Recherche Scientifique
Études d'hépatotoxicité
La Lycopsamine, ainsi que l'Intermedine, sont deux monoesters d'alcaloïdes de pyrrolizidine (PA) qui coexistent fréquemment dans les plantes contenant des PA . Des études ont montré que l'association de la this compound et de l'Intermedine peut inhiber la capacité des hépatocytes humains à proliférer, à coloniser et à migrer, et induire l'apoptose des hépatocytes de manière dose-dépendante . Ceci a été utilisé pour explorer la toxicité hépatique combinée et le mécanisme de toxicité de ces composés .
Éclatement des espèces réactives de l'oxygène (ROS)
L'association de la this compound et de l'Intermedine peut provoquer de manière significative une explosion d'espèces réactives de l'oxygène (ROS) intracellulaires . Ceci a été utilisé pour étudier les effets des ROS sur les processus cellulaires et le rôle des antioxydants.
Apoptose mitochondriale
La this compound, en association avec l'Intermedine, peut provoquer l'apoptose mitochondriale . Ceci a été utilisé pour étudier les mécanismes de mort cellulaire et le rôle des mitochondries dans l'apoptose.
Stress du réticulum endoplasmique (RE)
L'association de la this compound et de l'Intermedine peut provoquer un stress du réticulum endoplasmique (RE) . Ceci a été utilisé pour étudier le rôle du stress du RE dans diverses maladies et les mécanismes de mort cellulaire induite par le stress du RE.
Augmentation du calcium intracellulaire
L'association de la this compound et de l'Intermedine peut provoquer une augmentation du Ca 2+ intracellulaire, déclenchant la voie d'apoptose PERK/eIF2α/ATF4/CHOP . Ceci a été utilisé pour étudier le rôle du calcium dans les processus cellulaires et les mécanismes de mort cellulaire induite par le calcium.
Études de contamination du miel
La this compound a été détectée dans des échantillons de miel, et les niveaux de this compound dans le miel ont été comparés aux niveaux d'alcaloïdes dans les plantes sources suspectes . Ceci a été utilisé pour identifier les plantes les plus importantes responsables de la contamination du miel .
Mécanisme D'action
Target of Action
Lycopsamine, a pyrrolizidine alkaloid, primarily targets human hepatocytes . It has been found to inhibit the proliferation of human lung cancer cells .
Mode of Action
This compound interacts with its targets, leading to a significant reduction in the proliferation rate in a dose-dependent manner . The antiproliferative effect of this compound is due to autophagy, and the expressions of pro-autophagy proteins (LC3-I, LC3-II, Beclin-1) increase upon drug exposure .
Biochemical Pathways
This compound affects several biochemical pathways. It causes a burst of intracellular reactive oxygen species (ROS), mitochondrial apoptosis, and endoplasmic reticulum (ER) stress . Additionally, it can cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway . This pathway is a part of the unfolded protein response (UPR) that is activated in response to ER stress.
Pharmacokinetics
Like other pyrrolizidine alkaloids, it is likely to be metabolized in the liver, which is the primary site of toxicity .
Result of Action
The result of this compound’s action is the induction of apoptosis and autophagy in targeted cells . It inhibits cell cycle progression at the G2/M checkpoint in lung cancer cells . Furthermore, the expressions of the IL-2 gene decrease after this compound treatment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it frequently coexists with other pyrrolizidine alkaloids in plants such as comfrey and tea . The combined effect of these compounds can lead to enhanced hepatotoxicity .
Analyse Biochimique
Biochemical Properties
Lycopsamine interacts with various enzymes, proteins, and other biomolecules. It is a monoester PA, which means it has one ester bond in its structure . This structural feature allows this compound to participate in biochemical reactions involving ester hydrolysis
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In a study on human lung cancer cells, this compound was found to inhibit cell proliferation through induction of apoptosis and autophagy, and suppression of interleukin-2 . This suggests that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation in the liver. The activated form of this compound can bind to proteins and DNA, leading to hepatotoxicity . It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces apoptotic cell death following spinal cord injury . This reduction in apoptosis was associated with downregulation of certain proteins, indicating that this compound may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized in the liver where it is converted into a toxic metabolite through the process of bioactivation . This involves enzymes such as cytochrome P450 .
Transport and Distribution
It is known that PAs, including this compound, can be transported across cell membranes and distributed within various tissues .
Propriétés
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-ZGFBFQLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145542 | |
| Record name | Lycopsamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10285-07-1 | |
| Record name | (+)-Lycopsamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycopsamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopsamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYCOPSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary cellular targets of lycopsamine?
A1: Research indicates that this compound interacts with various cellular processes. In human lung cancer cells, it has been shown to induce both apoptosis (programmed cell death) and autophagy (cellular self-degradation) []. It also appears to inhibit cell cycle progression at the G2/M checkpoint and suppress interleukin-2 (IL-2) gene expression in these cells []. In rat models of spinal cord injury, this compound demonstrated protective effects by reducing lesion area and suppressing cell death, potentially through the downregulation of calpain, cleaved caspases 3 and 9, and Bax, as well as upregulating Bcl-2 expression [].
Q2: How does this compound influence apoptosis in cancer cells?
A2: this compound treatment has been associated with an increase in Bax levels and a decrease in Bcl-2 levels in human lung cancer cells, which are indicative of apoptosis induction [].
Q3: What role does this compound play in autophagy regulation?
A3: this compound exposure has been linked to increased expression of pro-autophagy proteins, specifically LC3-I, LC3-II, and Beclin-1, in human lung cancer cells, suggesting its role in autophagy induction [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C18H27NO6 and a molecular weight of 353.41 g/mol.
Q5: What spectroscopic data is available for this compound?
A5: Comprehensive ¹H and ¹³C nuclear magnetic resonance (NMR) data for this compound, its diastereoisomers (echinatine and rinderine), and their N-oxides have been reported, providing valuable insights into their structural configurations [].
Q6: Are there studies exploring the stability of this compound under various conditions?
A6: A study examining a high-performance liquid chromatography-mass spectrometry/mass spectrometry (HPLC-MS/MS) method for this compound determination in aqueous samples demonstrated stability for 25 days at 22 °C, 10 °C, and -25 °C [].
A6: Current research primarily focuses on the biological activities and toxicological profile of this compound. There is limited information available regarding its catalytic properties, computational modeling, structure-activity relationships, or specific formulation strategies. Further research is needed in these areas.
A6: The primary focus of existing research on this compound centers on its potential toxicity. Specific safety and handling regulations concerning this compound may vary depending on geographic location and intended application. It is crucial to consult relevant safety data sheets and regulatory guidelines for the most up-to-date information.
A6: While research highlights the biological effects of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) remain largely unexplored. Further investigations are necessary to elucidate its pharmacokinetic and pharmacodynamic properties fully.
Q7: What in vitro models have been used to study the effects of this compound?
A7: Human lung cancer cell lines (A549) and normal lung fibroblast cells (MRC5) have been utilized to assess the antiproliferative and cytotoxic effects of this compound [].
Q8: What in vivo models have been employed to investigate this compound?
A8: Rat models of spinal cord injury have been used to demonstrate the protective effects of this compound, particularly its ability to improve functional recovery and reduce cell death []. Male California White chicks were also used to evaluate the toxicity of a reduced comfrey alkaloid extract compared to purified this compound and intermedine []. Additionally, rat models of diabetes mellitus have been used to study the potential therapeutic effects of this compound, which include improved glucose and lipid metabolism, reduced inflammation, and potential modulation of the nuclear factor-kappa B and 5' adenosine monophosphate-activated protein kinase pathways [].
A8: Current research predominantly focuses on this compound's toxicological profile and potential therapeutic applications. There is limited information available regarding resistance mechanisms, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or adverse effect monitoring.
Q9: What is the primary concern regarding this compound's safety?
A9: this compound, like other 1,2-unsaturated PAs, is known to be potentially hepatotoxic (toxic to the liver) [, ]. There are also concerns about its potential pneumotoxic (toxic to the lungs), genotoxic (damaging to DNA), and carcinogenic (cancer-causing) properties [, ].
Q10: What are the potential long-term effects of this compound exposure?
A10: Chronic exposure to this compound and other PAs has been linked to liver damage, including cirrhosis and cancer, in both humans and animals [, ].
Q11: What is the toxicity of this compound compared to other PAs?
A11: Studies comparing the toxicity of a crude comfrey extract containing this compound and intermedine to the individual purified alkaloids in chicks found the extract to be more toxic, suggesting a synergistic or additive effect [].
Q12: What analytical methods are commonly used to detect and quantify this compound?
A12: Several analytical techniques are employed for this compound analysis, including: * Thin-layer chromatography (TLC), often coupled with derivatization using Dann-Mattocks reagent and densitometric analysis, is employed for screening and quantifying this compound in comfrey root extracts [, , ]. * High-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) or tandem MS (MS/MS), is widely utilized for separation, identification, and quantification of this compound in various matrices, including plant materials, honey, and biological samples [, , , , ].* Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for profiling volatile compounds in plant extracts and identifying the presence of this compound and other PAs [, , ].
Q13: What are the advantages of using HPLC-MS/MS for this compound analysis?
A13: HPLC-MS/MS offers high sensitivity, selectivity, and the ability to quantify this compound in complex matrices, even at low concentrations [, , ].
Q14: How can isomeric PAs like this compound and intermedine be differentiated analytically?
A14: Resolving isomeric PAs like this compound and intermedine, which exhibit similar mass spectral characteristics, can be achieved using low-temperature chromatography, particularly by operating the UHPLC system at lower temperatures (e.g., 5 °C) []. This optimization enhances chromatographic resolution and allows for better differentiation and quantification of these isomers in complex samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



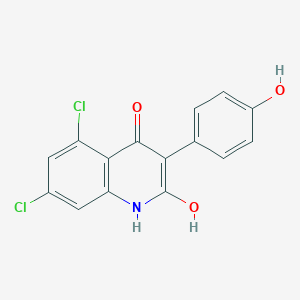
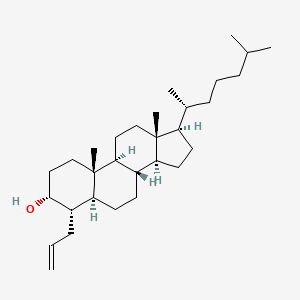

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)
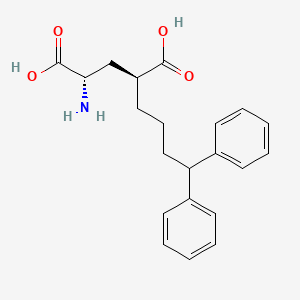
![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)
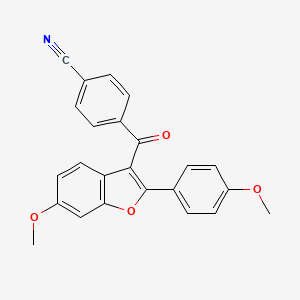
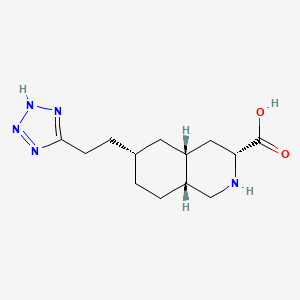
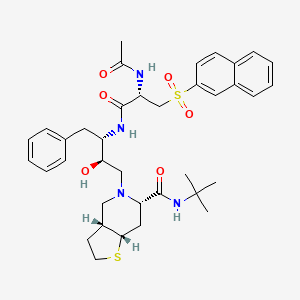
![2-[(E)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675674.png)
![2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine](/img/structure/B1675676.png)
![(2S)-2-(4-(3-Amino-1,9-dioxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)pentanedioic acid](/img/structure/B1675677.png)
